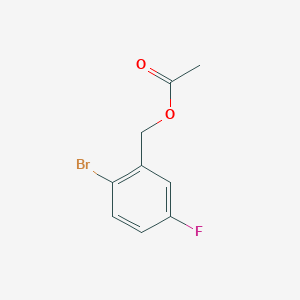

2-Bromo-5-fluorobenzyl acetate

Descripción

Overview of Aryl Halide and Benzylic Ester Reactivity in Synthetic Pathways

The reactivity of 2-Bromo-5-fluorobenzyl acetate (B1210297) is governed by its distinct functional groups: the aryl bromide and the benzylic acetate.

Aryl Halide Reactivity: The carbon-bromine bond on the aromatic ring is a primary site for transition metal-catalyzed cross-coupling reactions. Seminal methods such as the Suzuki-Miyaura, Heck, Negishi, and Buchwald-Hartwig reactions utilize aryl halides to form new bonds with a high degree of predictability and functional group tolerance. acs.org The electronic environment of the aromatic ring, influenced by the fluorine atom, can affect the rate and efficiency of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Benzylic Ester Reactivity: The benzylic position—the carbon atom adjacent to the benzene (B151609) ring—is inherently activated due to the ability of the aromatic ring to stabilize intermediates like carbocations or radicals. wikipedia.org The acetate group (–OAc) on this benzylic carbon can act as a competent leaving group, particularly in the presence of a palladium catalyst. This allows the benzylic carbon to undergo nucleophilic substitution or cross-coupling reactions. rsc.orgrsc.org

A key aspect of contemporary research is the development of methods that can selectively target one reactive site over another. For instance, reaction conditions can be tuned to favor the coupling at the aryl bromide position while leaving the benzylic acetate intact, or vice-versa. rsc.orgrsc.org This differential reactivity between an aryl halide and a benzylic ester within the same molecule is a powerful tool for synthetic strategy. rsc.org

Historical Context of Synthesis and Application of Related Benzyl (B1604629) Halides and Fluoroaromatics

The development of synthetic methodologies leading to compounds like 2-Bromo-5-fluorobenzyl acetate is built upon a rich history of organic chemistry. The synthesis of polyfunctional aromatic compounds has been a long-standing challenge, requiring the development of reactions that are both selective and high-yielding. researchgate.netgoogle.com

The field of organofluorine chemistry, in particular, has seen dramatic growth over the past century. Early methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction, were pivotal breakthroughs. researchgate.net These were later supplemented by nucleophilic aromatic substitution methods, including halogen exchange (Halex) reactions, which broadened the scope of accessible fluoroaromatic compounds. researchgate.net

Simultaneously, the use of benzyl halides as alkylating agents has been a cornerstone of organic synthesis for decades. chemicalbook.com These compounds are known for their utility in protecting group chemistry and for their role as precursors in the synthesis of a vast number of natural products and pharmaceutical agents. The convergence of these fields—fluoroaromatic chemistry and the chemistry of benzylic compounds—has enabled the design and synthesis of highly functionalized modern intermediates like 2-Bromo-5-fluorobenzyl acetate, which are tailored for specific applications in academic and industrial research. smolecule.com

While 2-Bromo-5-fluorobenzyl acetate is available through chemical suppliers and its synthesis follows established chemical principles, specific academic studies focusing solely on its detailed reactivity and applications are not widely present in the surveyed literature. Consequently, comprehensive, experimentally-derived data tables for its spectroscopic properties are not available at this time. The information presented is based on the well-understood chemistry of its constituent functional groups.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-bromo-5-fluorophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-6(12)13-5-7-4-8(11)2-3-9(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHCVKANZXHHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Fluorobenzyl Acetate and Its Precursors

Strategies for the Construction of the 2-Bromo-5-fluorophenyl Moiety

Regioselective Bromination of Fluorinated Aromatic Substrates

The direct bromination of fluorinated aromatic compounds is a primary route to introduce a bromine atom at a specific position. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the fluorine atom and other substituents on the aromatic ring.

For instance, the bromination of fluorobenzene (B45895) can be directed to the para position with high selectivity. The use of HY zeolites as shape-selective catalysts in the bromination of fluorobenzene has been shown to yield a high para-to-ortho product ratio. google.com Specifically, HY zeolites with a pore size of about 7 angstroms facilitate para-bromination in high yield and selectivity, provided the zeolites are kept dry. google.com The reaction temperature is also a critical parameter, with optimal results often achieved in the range of 30 to 60°C. google.com Another approach involves using N-bromosuccinimide (NBS) in acetonitrile, which has been found to be highly para-selective for the bromination of activated arenes. nih.gov In cases where the para position is blocked, bromination occurs ortho to the most activating group. nih.gov

| Reagent/Catalyst | Substrate | Key Conditions | Product(s) | Selectivity |

| Br₂ / HY Zeolite | Fluorobenzene | 30-60°C, dry conditions | p-Bromofluorobenzene, o-Bromofluorobenzene | High para/ortho ratio (e.g., 98/2) google.com |

| N-Bromosuccinimide (NBS) | Anisole | Acetonitrile | 1-Bromo-4-methoxybenzene | Exclusively para nih.gov |

| Tribromoisocyanuric acid (TBCA) | Electron-rich arenes | Methanol or water, room temperature | Monobromo arenes | High regioselectivity for para-products researchgate.net |

Directed Fluorination of Bromoaromatic Compounds

An alternative strategy involves the introduction of a fluorine atom onto a pre-existing bromoaromatic scaffold. This approach often utilizes specialized fluorinating agents. While direct C-H fluorination is an active area of research, methods involving the transformation of other functional groups are more established. A photocatalytically-generated radical cation approach using Selectfluor® has been developed for unstrained C-C bond activation and directed monofluorination. rsc.org

Multistep Convergent Syntheses via Diazotization-Bromination and Fluorination Pathways

Multistep synthetic routes, particularly those involving the Sandmeyer reaction, offer a versatile and reliable method for the synthesis of haloaromatics with precise substitution patterns. wikipedia.orgmasterorganicchemistry.com This is especially useful when direct halogenation does not provide the desired regioselectivity.

The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. wikipedia.orgmasterorganicchemistry.com For example, 2-bromo-5-fluorobenzotrifluoride (B1268043) can be synthesized from m-fluorobenzotrifluoride through a three-step sequence of nitration, reduction to an amine, and subsequent diazotization and bromination. google.com This method provides the target compound with high purity and good yield. google.com Similarly, 4-bromo-3-fluorotoluene (B33196) has been synthesized from o-nitro-p-toluidine via a sequence involving a diazo reaction, Sandmeyer reaction, reduction, and a Schiemann reaction for fluorination. sigmaaldrich.cn

A general pathway can be illustrated as follows:

Nitration: Introduction of a nitro group onto the aromatic ring.

Reduction: Conversion of the nitro group to a primary amine.

Diazotization: Formation of a diazonium salt from the amine using nitrous acid.

Sandmeyer Reaction: Displacement of the diazonium group with a bromine atom using cuprous bromide (CuBr). wikipedia.org

Alternatively, the Balz-Schiemann reaction can be employed to introduce fluorine by treating a diazonium salt with fluoroboric acid (HBF₄). masterorganicchemistry.comlkouniv.ac.in

| Starting Material | Key Reactions | Intermediate(s) | Final Product |

| m-Fluorobenzotrifluoride | Nitration, Reduction, Diazotization, Bromination | 5-Fluoro-2-nitrobenzotrifluoride, 5-Fluoro-2-aminobenzotrifluoride | 2-Bromo-5-fluorobenzotrifluoride google.com |

| o-Nitro-p-toluidine | Diazo reaction, Sandmeyer reaction, Reduction, Schiemann reaction | Diazonium salt intermediates | 4-Bromo-3-fluorotoluene sigmaaldrich.cn |

| 3-Aminotrifluorotoluene | Protection, Bromination, Deprotection, Schiemann reaction | Protected amine, brominated intermediate | 2-Bromo-5-fluorobenzotrifluoride google.com |

Mechanochemical and Sustainable Approaches in Halogenated Aromatic Synthesis

In recent years, there has been a growing interest in developing more sustainable synthetic methods. Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, has emerged as a powerful tool in organic synthesis. colab.wsbeilstein-journals.orgnih.gov

Ball milling is a common mechanochemical technique that has been successfully applied to the halogenation of aromatic compounds. beilstein-journals.orgnih.gov For instance, the direct and selective mechanochemical halogenation of C-H bonds in unsymmetrically substituted azobenzenes has been achieved using N-halosuccinimides as the halogen source under neat or liquid-assisted grinding conditions. beilstein-journals.orgnih.gov These reactions can be performed in the absence or presence of a palladium(II) catalyst, depending on the substrate. beilstein-journals.orgnih.gov

Mechanochemical methods offer several advantages, including reduced solvent waste, shorter reaction times, and sometimes unique reactivity and selectivity compared to solution-phase reactions. colab.ws The halogenation of electron-rich arenes using N-halosuccinimides under solvent-free ball milling conditions has been shown to be efficient, yielding mono- or dibromo derivatives in high yields. nih.gov

Methodologies for the Formation of the Benzyl (B1604629) Acetate (B1210297) Ester Linkage

Once the 2-bromo-5-fluorophenyl moiety is in place, specifically in the form of 2-bromo-5-fluorobenzyl alcohol, the final step is the formation of the acetate ester.

Direct Acetylation of 2-Bromo-5-fluorobenzyl Alcohol

The most straightforward and common method for synthesizing 2-bromo-5-fluorobenzyl acetate is the direct acetylation of 2-bromo-5-fluorobenzyl alcohol. smolecule.com This reaction is typically achieved by treating the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. smolecule.com

The reaction is often carried out in the presence of a base, like pyridine (B92270), which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid). smolecule.com This esterification is a well-established and high-yielding transformation in organic synthesis.

| Reactant | Acetylating Agent | Catalyst/Base | Product |

| 2-Bromo-5-fluorobenzyl alcohol | Acetic Anhydride | Pyridine | 2-Bromo-5-fluorobenzyl acetate smolecule.com |

| 2-Bromo-5-fluorobenzyl alcohol | Acetyl Chloride | Pyridine | 2-Bromo-5-fluorobenzyl acetate smolecule.com |

Transesterification Reactions Utilizing 2-Bromo-5-fluorobenzyl Halides

The preparation of 2-Bromo-5-fluorobenzyl acetate from its corresponding benzyl halide, such as 2-Bromo-5-fluorobenzyl bromide, is fundamentally a nucleophilic substitution reaction. In this process, an acetate salt, acting as the nucleophile, displaces the halide from the benzylic carbon. This method is a cornerstone of ester synthesis, offering a direct route from halogenated precursors.

The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitates the dissolution of the acetate salt and promotes the SN2 reaction mechanism. The choice of the cation for the acetate salt (e.g., sodium, potassium, or cesium) can influence the reaction rate and yield. The general transformation is depicted below:

General Reaction Scheme:

2-Bromo-5-fluorobenzyl bromide + Metal Acetate → 2-Bromo-5-fluorobenzyl acetate + Metal Bromide

Detailed studies on analogous reactions, such as the alkylation of amines and other nucleophiles with 2-bromo-5-fluorobenzyl bromide, confirm the high reactivity of the benzylic bromide towards nucleophilic displacement. chemicalbook.com For instance, the reaction of 2-bromo-5-fluorobenzyl bromide with pyrrolidine, mediated by a base like potassium carbonate, proceeds efficiently to yield the corresponding N-alkylated product. This reactivity pattern underscores the feasibility of using acetate as a nucleophile under similar conditions.

The table below outlines typical conditions for such a nucleophilic substitution reaction, extrapolated from analogous transformations.

Table 1: Representative Conditions for Nucleophilic Substitution to Form Benzyl Acetates

| Parameter | Details |

| Electrophile | 2-Bromo-5-fluorobenzyl bromide |

| Nucleophile | Sodium Acetate or Potassium Acetate |

| Solvent | Dimethylformamide (DMF) |

| Base (Optional) | Not typically required, but a non-nucleophilic base can be used to scavenge any acid. |

| Temperature | 25-80 °C |

| Reaction Time | 12-24 hours |

| Purification | Aqueous workup followed by extraction and silica (B1680970) gel chromatography. |

Palladium-Catalyzed Carbonylation Routes to Arylacetates (as a general method for benzyl acetates)

Palladium-catalyzed carbonylation reactions represent a powerful and modern approach for the synthesis of esters, including arylacetates like benzyl acetate derivatives. This methodology has been recognized as an efficient route since the pioneering work of Heck and co-workers. rsc.org The process typically involves the reaction of a benzyl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net

More recent advancements have focused on developing base-free and halogen-free protocols, enhancing the sustainability of the process. rsc.orgresearchgate.net For instance, an unprecedented palladium-catalyzed carbonylation of benzyl acetate derivatives has been developed, allowing for the synthesis of a wide array of alkyl arylacetates in excellent yields without the need for halogen or base additives. rsc.orgresearchgate.net These reactions can often be performed at ambient pressure of carbon monoxide. rsc.org

The general catalytic cycle for the carbonylation of a benzyl halide involves:

Oxidative addition of the benzyl halide to a Pd(0) complex.

Insertion of carbon monoxide into the resulting Palladium-carbon bond.

Nucleophilic attack by an alcohol on the acyl-palladium complex.

Reductive elimination to release the arylacetate product and regenerate the Pd(0) catalyst.

A binary system of palladium acetate and a phosphine (B1218219) ligand, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), has been shown to be effective for various carbonylative transformations. rsc.org

Table 2: Conditions for Palladium-Catalyzed Carbonylation of Benzyl Derivatives

| Parameter | Details | Reference |

| Substrate | Benzyl Halides or Benzyl Acetates | rsc.orgresearchgate.net |

| Catalyst System | Palladium Acetate (Pd(OAc)₂) / DPPF | rsc.org |

| Carbon Monoxide (CO) Pressure | Ambient to 60 bar | rsc.org |

| Solvent | Varies (e.g., alcohols which also act as nucleophiles) | rsc.org |

| Temperature | 60 - 140 °C | rsc.org |

| Key Advantage | Can be performed without added base; offers high atom economy. | rsc.orgresearchgate.net |

Chemo- and Regioselective Considerations in Synthetic Pathway Design

The synthesis of a multifunctional compound like 2-Bromo-5-fluorobenzyl acetate requires careful strategic planning to ensure both chemo- and regioselectivity.

Regioselectivity: The primary challenge in regioselectivity is the precise placement of the bromo and fluoro substituents on the aromatic ring at positions 2 and 5, respectively. The synthesis of the precursor, such as 2-bromo-5-fluorotoluene (B1266450) or 2-bromo-5-fluorobenzoic acid, dictates the final substitution pattern. Synthetic routes often start from simpler, commercially available materials like m-fluorotoluene or m-fluorobenzotrifluoride. google.com A multi-step sequence involving nitration, reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction (diazotization and bromination) can be employed to install the bromine atom at the desired position relative to the fluorine atom. google.com Each step must be controlled to prevent the formation of unwanted isomers.

Chemoselectivity: This refers to the ability to react with one functional group in the presence of others. In the synthesis of 2-Bromo-5-fluorobenzyl acetate, several chemoselective challenges arise:

Esterification: During the conversion of the precursor alcohol (2-Bromo-5-fluorobenzyl alcohol) to the acetate, the reaction conditions must be mild enough to prevent any side reactions involving the aryl bromide or fluoride. Standard esterification with acetic anhydride in the presence of a base like pyridine is generally chemoselective.

Reactions at the Benzylic Position: When starting from a benzyl halide, the benzylic C-Br bond is significantly more reactive towards nucleophilic substitution than the aromatic C-Br bond. This difference in reactivity allows for selective displacement of the benzylic halide by an acetate nucleophile without disturbing the bromine on the aromatic ring.

Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling or carbonylation reactions, chemoselectivity is crucial. Given the choice between an aryl bromide and a benzylic acetate or halide, the palladium catalyst can preferentially react with one over the other. nih.gov For carbonylation starting from 2-bromo-5-fluorobenzyl bromide, the oxidative addition of the benzylic C-Br bond to Pd(0) is kinetically favored over the oxidative addition of the aromatic C-Br bond, allowing for selective formation of the benzyl acetate structure.

Achieving high levels of chemo- and regioselectivity often obviates the need for complex protecting group strategies, thereby maximizing synthetic efficiency. nih.gov

Mechanistic Investigations and Reaction Pathways of 2 Bromo 5 Fluorobenzyl Acetate

Nucleophilic Substitution Reactions at the Benzylic Carbon Center

The benzylic carbon of 2-bromo-5-fluorobenzyl acetate (B1210297) is a primary site for nucleophilic attack, leading to the displacement of the acetate leaving group. The mechanism of this substitution can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the predominant route being dictated by a combination of steric and electronic factors, as well as the nature of the nucleophile and solvent.

SN1 vs. SN2 Pathways and Steric/Electronic Effects

The benzylic position is unique in its ability to stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction. The adjacent phenyl ring can delocalize the developing positive charge in the SN1 pathway through resonance, and it can also stabilize the transition state of an SN2 reaction.

The competition between SN1 and SN2 pathways for benzylic substrates is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the stability of the benzylic carbocation, thereby favoring the SN1 mechanism. Conversely, electron-withdrawing groups destabilize the carbocation, making the SN2 pathway more favorable. In the case of 2-bromo-5-fluorobenzyl acetate, both bromine and fluorine are electron-withdrawing groups due to their high electronegativity. This would suggest a tendency to disfavor the formation of a carbocation, thus leaning towards an SN2 mechanism.

However, the steric environment around the benzylic carbon also plays a crucial role. As 2-bromo-5-fluorobenzyl acetate is a primary benzylic acetate, steric hindrance is minimal, which generally favors the SN2 pathway. A strong nucleophile would be expected to attack the electrophilic benzylic carbon in a concerted fashion, leading to inversion of configuration if the carbon were chiral.

| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Predicted Predominance for 2-Bromo-5-fluorobenzyl Acetate |

|---|---|---|---|

| Substrate Structure | Primary benzylic, but stabilized carbocation possible. | Primary benzylic, low steric hindrance. | Favors SN2, especially with strong nucleophiles. |

| Electronic Effects of Substituents (Br, F) | Electron-withdrawing, destabilize carbocation. | Electron-withdrawing, increase electrophilicity of benzylic carbon. | Favors SN2. |

| Nucleophile Strength | Favored by weak nucleophiles (solvolysis). | Favored by strong nucleophiles. | Dependent on reaction conditions. |

| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents. | Dependent on reaction conditions. |

Influence of Leaving Group and Nucleophile Characteristics

The acetate group in 2-bromo-5-fluorobenzyl acetate is a reasonably good leaving group, capable of being displaced by a variety of nucleophiles. Its ability to depart is enhanced in polar solvents that can solvate the resulting acetate anion.

The nature of the nucleophile is a critical determinant of the reaction mechanism. Strong, unhindered nucleophiles, such as iodide, cyanide, or azide (B81097) ions, will strongly favor the SN2 pathway. These nucleophiles will attack the benzylic carbon from the backside in a single, concerted step. Weaker, neutral nucleophiles, such as water or alcohols, are more likely to participate in SN1-type reactions, particularly if the conditions favor carbocation formation (e.g., polar protic solvent, elevated temperature). In such solvolysis reactions, the solvent itself acts as the nucleophile.

The relative reactivity of different nucleophiles towards a benzylic substrate generally follows their nucleophilicity, although steric factors can also be significant.

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The aromatic ring of 2-bromo-5-fluorobenzyl acetate can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring. The position of this substitution is directed by the existing bromine and fluorine substituents.

Directing Effects of Bromine and Fluorine Substituents on Electrophilic Attack

Both bromine and fluorine are halogens, which are classified as ortho, para-directing yet deactivating groups. Their deactivating nature stems from their high electronegativity, which withdraws electron density from the aromatic ring through the sigma bonds (inductive effect), making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609).

However, they are ortho, para-directors because they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (mesomeric effect). This resonance effect partially counteracts the inductive withdrawal and preferentially increases the electron density at the ortho and para positions relative to the meta position. This stabilization of the arenium ion intermediate for ortho and para attack is the reason for the observed regioselectivity.

In 2-bromo-5-fluorobenzyl acetate, we have two such directing groups. The potential sites for electrophilic attack are positions 3, 4, and 6.

Position 3: Ortho to the bromine atom.

Position 4: Para to the bromine atom and ortho to the fluorine atom.

Position 6: Ortho to the fluorine atom.

The directing effects of the two halogens are cooperative in directing an incoming electrophile to position 4. Attack at this position is favored as it is para to the bromine and ortho to the fluorine. Steric hindrance from the adjacent bromomethyl acetate group might slightly disfavor attack at position 3. Therefore, the major product of an electrophilic aromatic substitution reaction is expected to be the one where the electrophile is introduced at the 4-position.

Reactivity with Various Electrophiles

The deactivated nature of the ring means that 2-bromo-5-fluorobenzyl acetate will require relatively harsh conditions to undergo electrophilic aromatic substitution.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would be expected to yield primarily 2-bromo-5-fluoro-4-nitrobenzyl acetate.

Halogenation: Further halogenation, for instance with Br2 and a Lewis acid catalyst like FeBr3, would also be directed to the 4-position.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings. The presence of two deactivating halogen substituents makes Friedel-Crafts reactions on 2-bromo-5-fluorobenzyl acetate highly unlikely to proceed under standard conditions.

| Position of Attack | Influence of Bromine (at C2) | Influence of Fluorine (at C5) | Overall Predicted Favorability |

|---|---|---|---|

| 3 | Ortho (favorable) | Meta (unfavorable) | Minor product |

| 4 | Para (favorable) | Ortho (favorable) | Major product |

| 6 | Meta (unfavorable) | Ortho (favorable) | Minor product |

Radical Reactions Involving the Benzylic Position and Aromatic Halogens

The benzylic C-H bonds of the methylene (B1212753) group in 2-bromo-5-fluorobenzyl acetate are susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. The unpaired electron in the benzylic radical can be delocalized over the aromatic pi-system, significantly lowering its energy.

A common radical reaction at the benzylic position is free-radical bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or peroxides, and light or heat. This reaction would lead to the substitution of a benzylic hydrogen with a bromine atom, yielding 1-bromo-1-(2-bromo-5-fluorophenyl)methyl acetate. The high selectivity for the benzylic position is a hallmark of this reaction, as the benzylic C-H bonds are significantly weaker than other C-H bonds in the molecule.

The relative rates of radical bromination of substituted toluenes provide insight into the electronic effects on the stability of the benzylic radical. Electron-donating groups on the ring can further stabilize the benzylic radical, accelerating the rate of hydrogen abstraction. Conversely, the electron-withdrawing bromine and fluorine atoms in 2-bromo-5-fluorobenzyl acetate would be expected to slightly destabilize the benzylic radical compared to toluene (B28343), leading to a slower rate of radical bromination.

Photoinduced Radical Processes (e.g., Photolysis of Benzyl (B1604629) Acetates)

The photochemistry of benzyl acetates involves the cleavage of the benzyl-oxygen bond upon absorption of UV light. acs.org This process can proceed through either a homolytic or heterolytic pathway, leading to the formation of radical or ionic intermediates, respectively. The specific pathway is influenced by the solvent and the electronic nature of the substituents on the aromatic ring.

In nonpolar solvents, the photolysis of substituted benzyl acetates typically favors a homolytic cleavage , generating a benzyl radical and an acetoxy radical. The presence of halogen substituents, such as the bromo and fluoro groups in 2-Bromo-5-fluorobenzyl acetate, can influence the stability of the resulting benzylic radical and the efficiency of the photolytic process. The resonance-stabilized nature of the benzylic radical makes this a favorable pathway. libretexts.org

Conversely, in polar solvents, a heterolytic cleavage pathway may become more prominent, leading to the formation of a benzyl cation and an acetate anion. The substituent effects on the photochemistry of benzyl acetates are complex and have been the subject of detailed investigations. acs.org

Radical-Mediated Halogenation and Functionalization

The benzylic C-H bonds in compounds like 2-Bromo-5-fluorobenzyl acetate are susceptible to radical-mediated halogenation. libretexts.org This is due to the relative weakness of these bonds, as the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgyoutube.com

A common reagent for benzylic bromination is N-bromosuccinimide (NBS), often used in the presence of a radical initiator such as light or peroxides. libretexts.orgwikipedia.org The reaction proceeds via a free-radical chain mechanism: wikipedia.org

Initiation: Homolytic cleavage of the initiator or NBS produces a bromine radical.

Propagation: The bromine radical abstracts a benzylic hydrogen atom, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (formed in low concentrations from the reaction of HBr with NBS) to yield the brominated product and another bromine radical, which continues the chain. youtube.com

Termination: Combination of any two radical species.

This method allows for the selective introduction of a halogen at the benzylic position, which can then serve as a handle for further functionalization through nucleophilic substitution or other transformations. nih.gov Photoinduced methods for the functionalization of styrenes can also lead to the formation of fluorinated benzyl bromides through an atom transfer radical addition process. acs.orgnih.gov

Transition Metal-Catalyzed Transformations

The carbon-bromine bond in 2-Bromo-5-fluorobenzyl acetate is a key site for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira involving C-Br bond)

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (boronic acid or ester). yonedalabs.com The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to form the C-C bond and regenerate the catalyst. yonedalabs.comprinceton.edu For 2-Bromo-5-fluorobenzyl acetate, this reaction would allow for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the 2-position of the benzene ring. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orglibretexts.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to form the substituted alkene product. libretexts.orgtcichemicals.com This reaction would enable the vinylation of the 2-position of the aromatic ring.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org The mechanism is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex after oxidative addition of the aryl bromide. Reductive elimination then yields the coupled alkyne product. organic-chemistry.org This provides a direct route to introduce alkynyl groups at the 2-position.

| Reaction | Coupling Partner | Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (R-B(OR)₂) | Pd(0) catalyst, Base | Aryl-R |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | Aryl-CH=CH-R |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-C≡C-R |

Carbonylation Reactions of Benzyl Acetates

While carbonylation reactions often target aryl or benzyl halides, the benzyl acetate moiety itself can potentially undergo carbonylation under specific catalytic conditions. For instance, the conversion of benzyl chloride to phenylacetic acid methyl ester can be achieved using cobalt carbonyl catalysts under mild conditions. utwente.nl Similar transformations for benzyl acetates would likely involve an initial cleavage of the benzyl-oxygen bond by the transition metal catalyst.

C-H Activation and Functionalization Strategies (relevant to analogous benzyl systems)

Direct C-H activation is a powerful tool in organic synthesis. For systems analogous to 2-Bromo-5-fluorobenzyl acetate, C-H activation can occur at several positions. Benzylic C(sp³)–H bond activation of toluene derivatives has been demonstrated using nickel complexes, leading to the formation of benzyl-metal intermediates that can be further functionalized, for example, by carbonylation to form phenylacetyl compounds. rsc.org Palladium-catalyzed C-H activation at the C3-position of indoles, followed by reaction with benzyl alcohols, has also been reported. mdpi.com While direct C-H activation of the aromatic ring of 2-Bromo-5-fluorobenzyl acetate would be challenging due to the presence of the halogen substituents, these examples highlight the potential for functionalization at the benzylic position through C-H activation pathways in related systems.

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester group in 2-Bromo-5-fluorobenzyl acetate is susceptible to hydrolysis, which involves the cleavage of the acyl-oxygen bond. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield a carboxylate anion and benzyl alcohol.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid and the alcohol.

The rate of hydrolysis can be influenced by the electronic effects of the substituents on the aromatic ring. In general, electron-withdrawing groups can increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic. Benzyl acetate is known to be rapidly hydrolyzed by esterases in biological systems to benzyl alcohol and acetate. nih.gov

| Condition | Mechanism | Key Step | Products |

|---|---|---|---|

| Basic (Saponification) | Nucleophilic Acyl Substitution | Nucleophilic attack by OH⁻ | 2-Bromo-5-fluorobenzyl alcohol, Acetate |

| Acidic | Nucleophilic Acyl Substitution | Protonation of carbonyl oxygen | 2-Bromo-5-fluorobenzyl alcohol, Acetic acid |

Strategic Applications in Advanced Organic Synthesis

Role as a Precursor for Arylacetates and Phenylacetic Acid Derivatives

2-Bromo-5-fluorobenzyl acetate (B1210297) serves as a valuable precursor for the synthesis of substituted arylacetates and phenylacetic acid derivatives, which are important structural motifs in many biologically active compounds. The synthetic strategy often involves the transformation of the benzylic acetate and the bromo substituent.

One common approach is the conversion of the benzyl (B1604629) acetate to a benzyl halide, typically a bromide or chloride, followed by a nucleophilic substitution with a cyanide source to introduce a nitrile group. Subsequent hydrolysis of the nitrile furnishes the corresponding phenylacetic acid. For instance, 2-bromo-5-fluorobenzyl bromide, which can be derived from the corresponding alcohol (obtainable from the acetate by hydrolysis), can be reacted with potassium cyanide to yield 2-(2-bromo-5-fluorophenyl)acetonitrile. This intermediate can then be hydrolyzed under acidic or basic conditions to produce 2-bromo-5-fluorophenylacetic acid. mdpi.comfishersci.cabldpharm.commatrixscientific.com

Alternatively, palladium-catalyzed carbonylation reactions of the corresponding benzyl alcohol, derived from the acetate, can provide a direct route to arylacetates. mdpi.com The bromo substituent on the aromatic ring can be retained during these transformations, allowing for further diversification at a later stage. The presence of the fluorine atom can enhance the metabolic stability of the resulting phenylacetic acid derivatives, a desirable feature in medicinal chemistry.

Table 1: Synthesis of Phenylacetic Acid Derivatives

| Precursor | Reagent(s) | Intermediate | Final Product |

| 2-Bromo-5-fluorobenzyl acetate | 1. Hydrolysis (e.g., NaOH) 2. Halogenation (e.g., PBr₃) | 2-Bromo-5-fluorobenzyl bromide | 2-Bromo-5-fluorophenylacetic acid |

| 2-Bromo-5-fluorobenzyl bromide | KCN | 2-(2-Bromo-5-fluorophenyl)acetonitrile | 2-Bromo-5-fluorophenylacetic acid |

| 2-Bromo-5-fluorobenzyl alcohol | 1. CO 2. Pd catalyst | N/A | Methyl (2-bromo-5-fluorophenyl)acetate |

Building Block in the Synthesis of Complex Heterocyclic Systems

The unique combination of functional groups in 2-bromo-5-fluorobenzyl acetate makes it a versatile building block for the synthesis of a variety of complex heterocyclic systems. The bromo group, in particular, serves as a handle for intramolecular cyclization reactions, leading to the formation of fused ring systems.

For example, the bromo substituent can participate in palladium-catalyzed intramolecular C-H arylation reactions. By first introducing a suitable nitrogen or oxygen nucleophile at the benzylic position (via substitution of the acetate), a precursor for cyclization can be generated. Subsequent intramolecular coupling between the aryl bromide and an appropriately positioned C-H bond on the appended group can lead to the formation of nitrogen or oxygen-containing heterocycles. While specific examples starting directly from 2-bromo-5-fluorobenzyl acetate are not abundant in the literature, the analogous 2-bromo-5-fluorobenzyl alcohol and its derivatives are utilized in such transformations. nbinno.com

Furthermore, the bromo and fluoro groups can direct the regioselectivity of cyclization reactions. The synthesis of fluorinated nitrogen heterocycles is of significant interest in medicinal chemistry, and precursors like 2-bromo-5-fluorobenzyl acetate can be instrumental in their construction. d-nb.infoekb.egdntb.gov.uaresearchgate.net For instance, N-alkylation of a heterocyclic amine with a derivative of 2-bromo-5-fluorobenzyl acetate, followed by an intramolecular cyclization, could provide a route to novel fluorinated fused heterocyclic scaffolds.

Synthesis of Novel Fluorine-Containing Organic Scaffolds and Architectures

The presence of a fluorine atom in 2-bromo-5-fluorobenzyl acetate makes it an attractive starting material for the synthesis of novel fluorine-containing organic scaffolds. Fluorine incorporation can significantly impact the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. mdpi.com

Palladium-catalyzed cross-coupling reactions of the bromo-substituted aromatic ring are a powerful tool for constructing complex fluorinated architectures. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 2-position of the 2-bromo-5-fluorobenzyl moiety. researchgate.netresearchgate.net

For example, a Suzuki-Miyaura coupling with an arylboronic acid would yield a fluorinated biphenylmethane derivative. A Sonogashira coupling with a terminal alkyne would introduce an alkynyl group, which can then be further elaborated into more complex structures. The Buchwald-Hartwig amination would allow for the introduction of a wide range of amino groups, leading to the synthesis of fluorinated anilines and their derivatives. These reactions, performed on a molecule already containing a fluorine atom, provide a direct entry into a diverse array of novel fluorinated scaffolds. The acetate group can be carried through these transformations and modified at a later stage, adding another layer of synthetic versatility.

Derivatization for the Introduction of Diverse Functional Groups

The three distinct functional groups of 2-bromo-5-fluorobenzyl acetate allow for a wide range of derivatization reactions, enabling the introduction of diverse functionalities and the construction of complex molecular libraries.

The bromo substituent is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, leading to biaryl structures.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, introduces an alkynyl moiety. researchgate.net

Buchwald-Hartwig Amination: Reaction with primary or secondary amines in the presence of a palladium catalyst and a base enables the formation of C-N bonds, yielding substituted anilines. researchgate.net

Heck Coupling: Reaction with alkenes under palladium catalysis can be used to form new C-C bonds with the introduction of a vinyl group.

Stille Coupling: Coupling with organostannanes provides another versatile method for C-C bond formation.

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides compared to more activated halides, under certain conditions, the bromo group can be displaced by strong nucleophiles.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the Bromo Substituent

| Reaction | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | C-C | Biaryl |

| Sonogashira | Terminal alkyne | C-C (sp) | Arylalkyne |

| Buchwald-Hartwig | Amine | C-N | Arylamine |

| Heck | Alkene | C-C (sp²) | Arylalkene |

| Stille | Organostannane | C-C | Biaryl/Arylalkene |

The fluoro substituent is generally unreactive under many conditions, which is often a desirable trait. However, under specific and often harsh conditions, it can undergo nucleophilic aromatic substitution (SNAr). This typically requires strong nucleophiles and often elevated temperatures. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the other positions on the aromatic ring towards electrophilic or nucleophilic attack.

The acetate group offers several avenues for modification, allowing for chain extension and functional group diversification.

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 2-bromo-5-fluorobenzyl alcohol. This alcohol can then be oxidized to the corresponding aldehyde or carboxylic acid, or used in etherification reactions. nbinno.com

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be used to exchange the acetate group for a different ester functionality.

Reduction: The acetate can be reduced, for example with lithium aluminum hydride (LiAlH₄), to the corresponding alcohol.

Nucleophilic Substitution: The acetate can act as a leaving group in nucleophilic substitution reactions, although it is not as reactive as a halide. This allows for the direct introduction of other functional groups at the benzylic position. pressbooks.pubyoutube.com

These transformations of the acetate moiety, combined with the reactivity of the bromo substituent, provide a powerful and flexible approach to the synthesis of a wide range of complex and highly functionalized molecules.

Exploration in Stereoselective Transformations and Chiral Synthesis

The strategic placement of bromo, fluoro, and acetate functional groups on the benzylic scaffold of 2-bromo-5-fluorobenzyl acetate suggests its potential as a versatile substrate in stereoselective transformations and chiral synthesis. While specific documented applications of this exact molecule in asymmetric catalysis are not extensively reported, its structural motifs are analogous to substrates commonly employed in a variety of stereoselective reactions. The electronic and steric properties conferred by the substituents can be exploited to influence the stereochemical outcome of reactions at or adjacent to the benzylic carbon.

One of the primary avenues for the application of 2-bromo-5-fluorobenzyl acetate in chiral synthesis is through enantioselective substitution reactions. The benzylic acetate can serve as a leaving group in the presence of a suitable catalyst, allowing for the asymmetric introduction of a wide range of nucleophiles. Transition metal catalysis, particularly with palladium or iridium complexes bearing chiral ligands, has proven effective for the enantioselective allylic and benzylic substitution of acetates. In such a scenario, the 2-bromo-5-fluorobenzyl moiety would be transferred to a prochiral nucleophile, or a racemic mixture of a chiral nucleophile could be resolved through a kinetic resolution process.

The success of these transformations hinges on the ability of the chiral catalyst to differentiate between the two enantiotopic faces of the nucleophile or the two enantiomers of the substrate. The electronic nature of the 2-bromo-5-fluorobenzyl group can play a crucial role. The electron-withdrawing effects of the fluorine and bromine atoms can influence the electrophilicity of the benzylic carbon, potentially impacting the reaction kinetics and the interaction with the catalyst.

Another area of exploration is the use of 2-bromo-5-fluorobenzyl acetate in diastereoselective reactions. By introducing a chiral auxiliary to the molecule, either through enzymatic resolution of the corresponding alcohol followed by acetylation or by other means, a chiral, non-racemic form of 2-bromo-5-fluorobenzyl acetate could be obtained. This chiral substrate could then be used to direct the stereochemical outcome of subsequent reactions. For instance, in the formation of a new stereocenter, the existing chirality of the 2-bromo-5-fluorobenzyl acetate moiety could favor the formation of one diastereomer over the other.

Furthermore, the bromine atom on the aromatic ring opens up possibilities for stereoselective cross-coupling reactions. Chiral palladium or nickel catalysts could be employed to couple the aryl bromide with a variety of organometallic reagents, where the stereoselectivity is induced by the chiral ligand. If the coupling partner is also chiral, this could lead to the diastereoselective formation of complex chiral molecules.

The following table outlines potential stereoselective transformations involving 2-bromo-5-fluorobenzyl acetate, based on established methodologies for analogous substrates.

| Transformation | Catalyst/Reagent | Potential Chiral Product | Stereochemical Principle |

| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst | Chiral α-substituted benzyl derivatives | The chiral catalyst forms a chiral ion pair with the enolate of a prochiral nucleophile, directing the approach of the electrophile (2-bromo-5-fluorobenzyl group). |

| Enantioselective Cross-Coupling | Chiral Palladium or Nickel Catalyst | Axially chiral biaryls or compounds with a stereocenter at the benzylic position | The chiral ligand on the metal center controls the stereochemistry of the reductive elimination step, leading to an enantiomerically enriched product. |

| Diastereoselective Addition | Chiral Auxiliary | Diastereomerically enriched products | A chiral auxiliary attached to the nucleophile or electrophile directs the approach of the other reactant, favoring the formation of one diastereomer. |

| Enzymatic Resolution | Lipase | Enantiomerically pure (R)- or (S)-2-bromo-5-fluorobenzyl alcohol and acetate | The enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer of the corresponding alcohol, leaving the other enantiomer in high enantiomeric excess. |

It is important to note that the successful implementation of these transformations would require careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, to achieve high levels of stereoselectivity. The interplay of the electronic and steric effects of the bromo and fluoro substituents would be a key factor in determining the outcome of these reactions.

Theoretical and Computational Investigations of 2 Bromo 5 Fluorobenzyl Acetate Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a detailed understanding of reaction mechanisms and the energetics of transition states. rsc.org For 2-Bromo-5-fluorobenzyl acetate (B1210297), DFT calculations can elucidate the pathways of its various potential reactions, such as nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution on the benzene (B151609) ring.

In a typical DFT study, the geometries of reactants, products, intermediates, and transition states are optimized to find the lowest energy structures. joaquinbarroso.com Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.comresearchgate.netucsb.edu

For instance, in a nucleophilic substitution reaction where the acetate group is displaced, DFT can model the transition state and calculate the activation energy. This provides a quantitative measure of the reaction's feasibility. Similarly, for electrophilic aromatic substitution, DFT can be used to compare the energies of the sigma-complex intermediates formed by attack at different positions on the aromatic ring, thereby predicting the most likely site of substitution. researchgate.net

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Substitution on 2-Bromo-5-fluorobenzyl Acetate with a Generic Nucleophile

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| SN2 | Trigonal bipyramidal | 25.3 |

| SN1 (rate-determining step) | Planar carbocation formation | 35.8 |

Note: These are illustrative values to demonstrate the type of data generated from DFT studies.

Prediction of Reactivity and Regioselectivity in Chemical Transformations

Predicting the outcome of chemical reactions, particularly the regioselectivity in molecules with multiple potential reaction sites, is a significant challenge. Computational methods offer powerful tools to address this. For 2-Bromo-5-fluorobenzyl acetate, predicting where a reaction will occur on the aromatic ring is crucial for its synthetic applications.

Modern approaches combine quantum mechanical calculations with machine learning to predict regioselectivity with high accuracy. chemrxiv.orgrsc.org For electrophilic aromatic substitution on 2-Bromo-5-fluorobenzyl acetate, the directing effects of the bromo, fluoro, and benzyl (B1604629) acetate substituents are complex. The halogens are traditionally considered deactivating but ortho-, para-directing, while the benzyl acetate group is a weakly deactivating, ortho-, para-director.

Computational models like RegioSQM utilize semi-empirical quantum mechanical methods to calculate the proton affinity of each aromatic carbon atom, which correlates with its nucleophilicity and thus its reactivity towards electrophiles. rsc.org Machine learning models, trained on large datasets of known reactions, can also predict the most likely site of reaction based on calculated atomic charges and other molecular descriptors. chemrxiv.orgrsc.org These methods can provide a rapid and reliable prediction of the major regioisomer formed in a given reaction.

Table 2: Predicted Regioselectivity for Electrophilic Bromination of 2-Bromo-5-fluorobenzyl Acetate using a Hypothetical Computational Model

| Position on Aromatic Ring | Relative Proton Affinity (kcal/mol) | Predicted Major Product |

|---|---|---|

| C3 | -5.2 | |

| C4 | -8.1 | Yes |

| C6 | -6.5 |

Note: These are illustrative values. Higher negative values indicate greater proton affinity and higher reactivity.

Analysis of Electronic Structure and Aromaticity in Halogenated Systems

The electronic structure of 2-Bromo-5-fluorobenzyl acetate is significantly influenced by the presence of the two halogen atoms on the benzene ring. The interplay of their inductive and resonance effects governs the electron density distribution and, consequently, the molecule's reactivity and aromaticity.

Aromaticity, a key concept in understanding the stability and reactivity of cyclic conjugated systems, can be quantified using various computational descriptors. researchgate.netacs.orgnsf.gov The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion of aromaticity, where negative values inside the ring indicate aromatic character. nih.gov Structural indices like the Harmonic Oscillator Model of Aromaticity (HOMA) assess the degree of bond length equalization around the ring. nih.gov For 2-Bromo-5-fluorobenzyl acetate, these calculations would likely show a slight decrease in aromaticity compared to unsubstituted benzene due to the presence of the substituents. researchgate.net

Table 3: Calculated Electronic Properties and Aromaticity Indices for 2-Bromo-5-fluorobenzyl Acetate (Illustrative Values)

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Relates to ionization potential and susceptibility to electrophilic attack |

| LUMO Energy | -0.5 eV | Relates to electron affinity and susceptibility to nucleophilic attack |

| NICS(1) | -8.5 ppm | Indicates significant aromatic character |

| HOMA | 0.985 | Suggests a high degree of bond length equalization |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide detailed information about the electronic structure and reactivity of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.gov For a flexible molecule like 2-Bromo-5-fluorobenzyl acetate, which has rotational freedom around the C-O and C-C single bonds of the benzyl acetate moiety, MD simulations can explore the conformational landscape.

In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. By simulating the molecule in a solvent, one can observe how intermolecular interactions with the solvent molecules influence its conformation and reactivity.

These simulations can identify the most stable conformations of 2-Bromo-5-fluorobenzyl acetate and the energy barriers between them. This information is crucial for understanding how the molecule's shape might affect its ability to interact with other molecules, such as in a biological system or during a chemical reaction. Conformational analysis of similar halogenated benzyl alcohols has shown that intramolecular interactions, such as those between the hydroxyl group and the halogen, can significantly influence the preferred conformation. rsc.orgresearchgate.net

Table 4: Major Conformers of 2-Bromo-5-fluorobenzyl Acetate Identified by a Hypothetical Molecular Dynamics Simulation

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Population (%) |

|---|---|---|

| 1 | 60 | 45 |

| 2 | 180 | 35 |

| 3 | -60 | 20 |

Note: These are hypothetical results to illustrate the output of a conformational analysis from MD simulations.

Future Research Directions and Emerging Paradigms in 2 Bromo 5 Fluorobenzyl Acetate Chemistry

Development of Greener and More Efficient Synthetic Pathways

The chemical industry's shift towards sustainability has catalyzed research into environmentally benign synthetic methods. For benzylic acetates, including 2-Bromo-5-fluorobenzyl acetate (B1210297), future research will prioritize the replacement of traditional protocols that often rely on harsh reagents and generate significant waste.

Key research thrusts include:

Biocatalysis: The use of microorganisms and enzymes to produce aromatic compounds from renewable feedstocks is a promising green alternative. nih.gov Microbial cell factories, leveraging pathways like the shikimate pathway, can be engineered to synthesize complex aromatic precursors, potentially offering a sustainable route to functionalized benzyl (B1604629) alcohols, the direct precursors to their acetate esters. nih.gov

Ionic Liquids (ILs) as Catalysts: Ionic liquids are being investigated as green catalysts for esterification reactions. nih.govscilit.com For instance, in the synthesis of benzyl acetate from benzyl alcohol and acetic acid, ILs like 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]) have demonstrated high conversion rates and the potential for catalyst recycling with minimal loss of activity. nih.govscilit.comresearchgate.net Future work will likely focus on designing ILs tailored for halogenated substrates like 2-bromo-5-fluorobenzyl alcohol.

Aqueous Reaction Media: Performing synthetic transformations in water instead of organic solvents is a primary goal of green chemistry. Research into one-pot synthetic routes from biomass-derived furfurals to polysubstituted aromatic compounds in water showcases the potential for developing solvent-free or aqueous-based syntheses for precursors of 2-Bromo-5-fluorobenzyl acetate. rsc.org

Alternative Energy Sources: The application of microwave irradiation or ultrasonication can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. Investigating these technologies for the synthesis of 2-Bromo-5-fluorobenzyl acetate could lead to more efficient and environmentally friendly processes.

| Catalyst System | Key Advantages | Reported Conversion/Yield | Potential for Recycling | Reference |

|---|---|---|---|---|

| Strong Acid Cation Exchange Resin | Heterogeneous, easily separable | 84.24% | Good | geniusjournals.org |

| [EMIM][HSO₄] (Ionic Liquid) | Green solvent, high efficiency | 90.34% | Can be used for up to three cycles with minimal activity loss | nih.govscilit.comresearchgate.net |

| 1-methyl-3-(3-sulfopropyl) imidazolium tungstophosphate | High yield, reusable | 95.52% | Yield of 84.15% after five uses | geniusjournals.org |

| Palladium-catalyzed (from toluene) | Direct functionalization of hydrocarbon | ~66g from 1 mol toluene (B28343) | Dependent on specific ligand and support | geniusjournals.org |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The reactivity of the benzylic position and the aromatic ring in 2-Bromo-5-fluorobenzyl acetate offers numerous opportunities for further functionalization. The development of novel catalytic systems is crucial for unlocking new synthetic pathways and achieving higher levels of selectivity and efficiency.

Future research will likely concentrate on:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for atom-economical synthesis. acs.org Research into catalyst-controlled C-H functionalization using donor/acceptor carbenes, often with dirhodium catalysts, has shown high enantioselectivity and site-selectivity for benzylic C-H bonds. acs.org Applying these systems to substrates like 2-Bromo-5-fluorobenzyl acetate could enable the direct introduction of new functional groups at the benzylic carbon without pre-functionalization.

Bimetallic Catalysis: The use of bimetallic catalysts can offer unique reactivity and selectivity by modulating catalyst cooperativity. nih.gov Such systems have been shown to direct site-selective arylation of both sp² and sp³ C-H bonds in benzylfurans, with selectivity governed by factors like cation-π interactions. nih.gov Exploring bimetallic systems for the functionalization of 2-Bromo-5-fluorobenzyl acetate could allow for selective reactions at either the aromatic ring or the benzylic position.

Palladium-Catalyzed Reactions: Palladium catalysis is a mainstay in organic synthesis. Recent developments include Pd-catalyzed benzylic C-H amidation in water, which proceeds through the generation of an (η³-benzyl)palladium species. researchgate.net Adapting such methodologies could provide novel routes to complex nitrogen-containing derivatives of 2-Bromo-5-fluorobenzyl acetate.

Photoredox Catalysis: Visible-light photoredox catalysis enables the generation of radical intermediates under mild conditions, opening up new reaction pathways. This approach has been used for the selective monooxygenation of electron-rich benzylic substrates and could be explored for the selective oxidation or functionalization of 2-Bromo-5-fluorobenzyl acetate. acs.org

Applications in Advanced Materials Science Beyond Traditional Organic Synthesis

While benzylic compounds are staples in organic synthesis, their utility in materials science is an area of growing interest. The unique combination of a bromine atom, a fluorine atom, and an acetate group in 2-Bromo-5-fluorobenzyl acetate makes it an intriguing candidate for the development of advanced materials.

Potential future applications include:

Monomers for Specialty Polymers: The bromo and fluoro substituents can impart specific properties such as flame retardancy, thermal stability, and low surface energy to polymers. 2-Bromo-5-fluorobenzyl acetate could be derivatized into monomers (e.g., styrenes, acrylates) and subsequently polymerized to create specialty plastics with tailored properties. Benzyl chloride, a related compound, is already known to be polymerizable. acs.org

Functional Surface Coatings: The polarity and reactivity of the molecule could be exploited in the design of functional coatings. For example, it could be incorporated into polymer films to modify surface properties like hydrophobicity or adhesion.

Precursors for Organic Electronics: Halogenated aromatic compounds are widely used in the synthesis of organic semiconductors, liquid crystals, and other materials for electronic devices. The specific substitution pattern of 2-Bromo-5-fluorobenzyl acetate could be a valuable starting point for the synthesis of novel conjugated molecules with desirable electronic properties.

Polymer-Supported Reagents: The benzyl group can be used to attach molecules to a polymer backbone. nih.gov Derivatives of 2-Bromo-5-fluorobenzyl acetate could be used to create polymer-supported reagents or catalysts, where the bromo-fluoro-phenyl moiety acts as a tunable tag or influences the catalytic activity. cam.ac.uk

Design of Next-Generation Benzylic Reagents with Tunable Reactivity

The development of new reagents with enhanced stability, selectivity, and tunable reactivity is a constant pursuit in synthetic chemistry. Research in this area aims to move beyond classical Grignard or organolithium reagents, which can be highly reactive and non-selective.

Emerging paradigms in this field include:

Stabilized Carbanions: New methods for the facile generation of reactive benzyl anionic species from readily available starting materials like styrenes are being developed. nih.gov These methods, which can involve copper-catalyzed hydroboration followed by C-B bond cleavage, offer a milder alternative to traditional organometallic preparations and allow for subsequent C-C bond formation with various electrophiles. nih.gov

Polymer-Supported Benzylic Anions: Attaching benzylic reagents to a polymer support can facilitate handling, improve stability, and simplify purification. nih.gov Cross-linked polystyrenes with pendant functional groups can be lithiated to create versatile polymer-supported benzylic anions that react with a range of electrophiles. nih.gov

Novel Organometallic Reagents: Exploration of less common organometallic reagents, such as benzylpotassium or benzylsodium compounds, can provide different reactivity profiles. acs.orguni-muenchen.de For example, the on-demand, continuous flow preparation of soluble benzylsodium reagents has been reported, enabling efficient lateral sodiation of alkylarenes. uni-muenchen.de

Benzylic Protecting Groups: The development of novel benzylic protecting groups and corresponding reagents that can be introduced and removed under mild, neutral conditions is highly desirable. sigmaaldrich.com Reagents like benzyloxypyridinium triflate allow for the protection of alcohols and carboxylic acids without resorting to harsh acidic or basic conditions. sigmaaldrich.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet industrial demand and accelerate discovery, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, scalability, and reproducibility. merckmillipore.com

Future efforts will focus on:

Continuous Flow Synthesis: Flow chemistry enables reactions to be performed in a continuous stream through a reactor, offering precise control over parameters like temperature, pressure, and reaction time. apolloscientific.co.uk This technology is particularly well-suited for hazardous reactions or for scaling up production. The synthesis of benzylic bromides has been successfully demonstrated under continuous photochemical flow conditions, achieving high throughput. apolloscientific.co.uk Similar setups could be designed for the synthesis and subsequent reactions of 2-Bromo-5-fluorobenzyl acetate.

Automated Synthesis Platforms: Automated synthesizers can perform entire reaction sequences, including reaction, workup, and purification, with minimal human intervention. merckmillipore.comnih.govkoreascience.krchemrxiv.org These platforms, often using pre-packaged reagent cartridges, can dramatically accelerate the synthesis of compound libraries for screening purposes or optimize reaction conditions. merckmillipore.com Developing protocols for 2-Bromo-5-fluorobenzyl acetate on such platforms would enable rapid analogue synthesis and process optimization. nih.gov

Scalable Production: A key advantage of flow chemistry is its straightforward scalability. rsc.org Processes developed on a lab-scale microreactor can often be scaled up by extending the run time or by using larger reactors. rsc.org This has been demonstrated for the continuous production of various functionalized aromatic compounds, achieving outputs of several hundred grams per hour. rsc.org Applying these principles will be crucial for the industrial-scale production of 2-Bromo-5-fluorobenzyl acetate.

| Technology | Key Advantages | Relevance to 2-Bromo-5-fluorobenzyl Acetate | Reference |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, precise control, easy scalability, high throughput | Scalable and safe production, continuous functionalization reactions | apolloscientific.co.ukresearchgate.netnih.govacs.org |

| Automated Synthesis | Increased speed and efficiency, reduced human error, high reproducibility | Rapid synthesis of derivatives for screening, process optimization | merckmillipore.comnih.govkoreascience.krchemrxiv.org |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, reduced energy consumption | Efficient esterification and functionalization steps | uc.pt |

Q & A

Q. What analytical challenges arise in purity assessment, and how are they addressed?

- Challenges : Fluorine atoms interfere with UV detection (low absorbance).

- Solutions : Use HPLC with ELSD (evaporative light scattering) or GC-FID for quantification. Compare with certified reference materials () .

Safety & Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.